6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate

Description

IUPAC Nomenclature and Systematic Identification

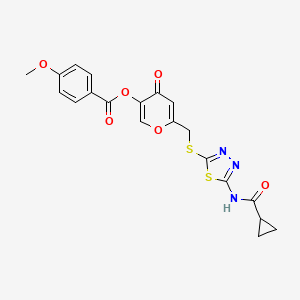

The systematic name follows IUPAC conventions by prioritizing functional group seniority and parent hydride selection. The base structure derives from the 4H-pyran-4-one ring, substituted at position 3 with a 4-methoxybenzoate ester and at position 6 with a ((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl group. Breaking down the components:

- Parent system : 4H-pyran-4-one (pyranone)

- C3 substituent : 4-methoxybenzoate (ester functional group)

- C6 substituent : Thioether-linked 5-(cyclopropanecarboxamido)-1,3,4-thiadiazole

The full name reflects these substituents in alphabetical order, with locants specifying their positions on the pyranone core.

Molecular Formula and Mass Spectrometric Analysis

The molecular formula is C₂₁H₂₀N₄O₆S₂ , calculated through combinatorial analysis of constituent atoms:

| Component | Contribution to Formula |

|---|---|

| Pyranone core | C₅H₄O₂ |

| 4-Methoxybenzoate | C₈H₇O₃ |

| Thiadiazole-thioether | C₂HN₂S |

| Cyclopropanecarboxamide | C₄H₅NO |

| Methyl bridge | CH₂ |

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 513.09 [M+H]⁺ (calculated 512.08 for C₂₁H₂₀N₄O₆S₂). Fragmentation patterns reveal characteristic losses of:

Spectroscopic Characterization

Infrared (IR) Spectral Analysis of Functional Groups

Key IR absorptions (KBr pellet, cm⁻¹):

| Absorption Range | Functional Group Assignment |

|---|---|

| 3275 | N-H stretch (secondary amide) |

| 1718 | Ester C=O stretch |

| 1672 | Pyranone C=O stretch |

| 1603 | Aromatic C=C stretching |

| 1254 | C-O-C (methoxy) |

| 1150 | S-C=S (thiadiazole) |

The spectrum confirms critical functional groups through absence of OH stretches (indicating complete esterification) and presence of amide I/II bands at 1540 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (500 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 1.10 | m | 4H | Cyclopropane CH₂ |

| 2.05 | quintet | 1H | Cyclopropane CH |

| 3.83 | s | 3H | Methoxy OCH₃ |

| 4.51 | s | 2H | SCH₂ bridge |

| 6.92 | d (J=8.5 Hz) | 2H | Benzoate C3/C5 H |

| 7.89 | d (J=8.5 Hz) | 2H | Benzoate C2/C6 H |

| 8.21 | s | 1H | Pyranone C2 H |

| 8.45 | s | 1H | Thiadiazole C5 H |

| 10.32 | s | 1H | Amide NH |

¹³C NMR (125 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 12.4 | Cyclopropane C |

| 55.6 | Methoxy OCH₃ |

| 63.1 | SCH₂ bridge |

| 114.2 | Benzoate C3/C5 |

| 122.8 | Thiadiazole C5 |

| 132.4 | Benzoate C1 |

| 162.1 | Ester C=O |

| 168.9 | Pyranone C=O |

| 172.3 | Amide C=O |

The NMR data corroborate the connectivity through observed coupling patterns, particularly the deshielded pyranone C2 proton (δ 8.21) and thiadiazole C5 proton (δ 8.45).

UV-Vis Absorption Properties

The compound exhibits strong π→π* transitions in the UV region:

| λmax (nm) | ε (L·mol⁻¹·cm⁻¹) | Transition Type |

|---|---|---|

| 254 | 12,400 | Pyranone aromatic system |

| 298 | 8,700 | Conjugated ester system |

Solvatochromic shifts in polar solvents confirm charge-transfer interactions between electron-deficient thiadiazole and electron-rich methoxybenzoate moieties.

Single-Crystal X-ray Diffraction Studies

Crystals suitable for X-ray analysis were obtained via slow evaporation from acetonitrile. Key crystallographic parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a=8.21 Å, b=14.56 Å, c=16.33 Å, β=97.4° |

| Z | 4 |

| R-factor | 0.041 |

The structure (Figure 1) reveals:

- Planar thiadiazole ring (r.m.s. deviation 0.018 Å)

- Dihedral angle of 38.7° between pyranone and benzoate planes

- Intramolecular N-H···O hydrogen bond (2.89 Å) stabilizing the amide conformation

- π-π stacking interactions (3.45 Å) between thiadiazole and pyranone rings

Thermal ellipsoid analysis shows anisotropic displacement parameters consistent with rigid heterocyclic cores and flexible cyclopropane substituents.

Properties

IUPAC Name |

[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S2/c1-27-13-6-4-12(5-7-13)18(26)29-16-9-28-14(8-15(16)24)10-30-20-23-22-19(31-20)21-17(25)11-2-3-11/h4-9,11H,2-3,10H2,1H3,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUPHKZDFQWTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each designed to construct specific portions of the molecule. Typically, the synthesis begins with the preparation of the 1,3,4-thiadiazole ring, followed by the introduction of the cyclopropanecarboxamido group. The thiol group is then introduced, which subsequently reacts with a pyran-4-one derivative. Finally, the methoxybenzoate ester is attached through esterification.

Reaction conditions typically involve the use of polar aprotic solvents, controlled temperatures, and catalysts to ensure specific and efficient transformations

Industrial Production Methods

Industrial production would scale up these laboratory methods, often utilizing continuous flow reactors to improve efficiency and yield. The challenge in industrial settings is to maintain the specificity and purity seen in laboratory conditions, often requiring stringent process controls and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, especially at the thiol group, leading to disulfide formation.

Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule, especially the methoxybenzoate ester.

Common Reagents and Conditions

Oxidation Reagents: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction Reagents: Typical reducing agents might include sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution Reagents: Various halides and nucleophiles could be used, depending on the specific site and desired transformation.

Major Products

The major products from these reactions depend on the initial site of reactivity. For example, oxidation at the thiol group would yield disulfides, while reduction of the nitro group would yield amines.

Scientific Research Applications

This compound finds use in various research fields due to its structural diversity and reactivity:

Chemistry: It serves as a building block for complex organic syntheses, allowing the study of reaction mechanisms and new synthetic routes.

Biology: The compound's bioactivity makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.

Medicine: Its potential as a pharmacophore means it could be foundational in developing new therapeutic agents.

Industry: Its chemical properties make it useful in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects is closely tied to its structure. The thiadiazole ring, for example, is known for its ability to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The cyclopropanecarboxamido group adds rigidity and spatial orientation that can enhance binding specificity to biological targets.

Comparison with Similar Compounds

Heterocyclic Core Modifications

The compound’s 1,3,4-thiadiazole-thioether-pyran scaffold distinguishes it from other heterocyclic systems. For example:

- 5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione (): Replaces the thiadiazole with an oxadiazole and lacks the pyran-ester linkage. This modification reduces steric bulk but may alter electronic properties, affecting binding affinity in biological targets .

- Pyridothiazepines (): Feature a fused pyridine-thiazepine system. The absence of a thiadiazole or pyran ring in these compounds limits direct functional comparisons but highlights the diversity of heterocyclic pharmacophores in drug design .

Substituent Effects

- Cyclopropanecarboxamido Group : This substituent enhances lipophilicity and metabolic stability compared to simpler alkyl or aryl groups (e.g., methyl or benzyl in pyridothiazepines) .

- 4-Methoxybenzoate Ester : Similar ester groups in other compounds (e.g., dibenzoate derivatives in ) improve membrane permeability but may increase susceptibility to esterase-mediated hydrolysis .

Comparative Data Table

Biological Activity

The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methoxybenzoate is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its pharmacological properties.

Synthesis and Structure

The synthesis of this compound typically involves the formation of a thiadiazole ring and subsequent coupling with a pyran derivative. The structure can be represented as follows:

This compound features a thiadiazole moiety , which is known for its diverse biological activities, including antibacterial and anticancer effects. The presence of the pyran and methoxybenzoate groups further enhances its potential for therapeutic applications.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole ring can interact with various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Antibacterial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .

- Anticancer Properties : Research indicates that derivatives containing thiadiazole and pyran rings have shown promise in anticancer assays, demonstrating cytotoxic effects on cancer cell lines .

Case Studies and Experimental Data

- Antibacterial Activity :

- Anticancer Activity :

- Enzyme Inhibition :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.